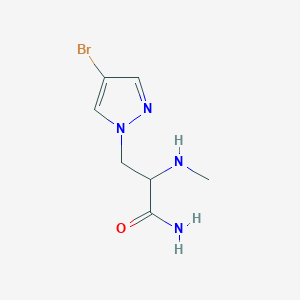

3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide

Description

Properties

Molecular Formula |

C7H11BrN4O |

|---|---|

Molecular Weight |

247.09 g/mol |

IUPAC Name |

3-(4-bromopyrazol-1-yl)-2-(methylamino)propanamide |

InChI |

InChI=1S/C7H11BrN4O/c1-10-6(7(9)13)4-12-3-5(8)2-11-12/h2-3,6,10H,4H2,1H3,(H2,9,13) |

InChI Key |

UTJOCYYSMSVADO-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CN1C=C(C=N1)Br)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Amidation: The brominated pyrazole is reacted with a suitable amine, such as methylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final propanamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related pyrazole derivatives from recent research and patents.

Structural Features

- Target Compound: The bromo-substituted pyrazole ring is connected to a propanamide group, providing hydrogen-bonding capacity via the amide and methylamino groups.

- Compound 16 () : Features a 4-bromo-pyrazole core but incorporates a benzenesulfonamide group and a tetrahydroindol-2-yl substituent.

- Compound 5.17 () : A bromo-pyrazolone derivative with a 4-chlorophenyl substituent, differing in the heterocyclic scaffold (pyrazolone vs. pyrazole).

Physical and Spectroscopic Properties

†Inferred from analogous amide-containing compounds in .

Functional Group Impact

- Propanamide vs. Sulfonamide : The target’s propanamide group may enhance solubility compared to the sulfonamide in Compound 16, though sulfonamides often exhibit stronger bioactivity.

- Bromo Substituent : Common across all compounds, bromine’s electron-withdrawing effects influence reactivity and binding interactions.

Biological Activity

3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide is a novel compound that has garnered attention for its potential biological activities, particularly in the context of selective androgen receptor degradation and as a pan-antagonist. This article reviews the synthesis, pharmacological characterization, and biological activities of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving commercially available precursors. The synthesis typically involves the bromination of pyrazole derivatives followed by the introduction of the methylamino group to form the propanamide structure. The general synthetic pathway is illustrated in the following table:

| Step | Reagent/Condition | Product |

|---|---|---|

| 1 | Bromination of pyrazole | 4-Bromo-1H-pyrazole |

| 2 | Reaction with propanoyl chloride | 3-(4-Bromo-1H-pyrazol-1-yl)propanamide |

| 3 | Methylation with methylamine | 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide |

Selective Androgen Receptor Degradation (SARD)

Research indicates that compounds similar to 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide exhibit selective androgen receptor degrading (SARD) properties. These compounds have been shown to promote degradation of the androgen receptor (AR), which is significant in the treatment of prostate cancer. In vitro studies demonstrated that introducing electron-withdrawing groups on the pyrazole ring enhances AR inhibitory activity, suggesting a structure-activity relationship (SAR) where stronger EWGs correlate with increased potency .

Antagonistic Activity

The compound has also been characterized as a pan-antagonist, showing broad-spectrum antagonistic activity against various androgen receptors. This is particularly relevant for developing therapies targeting hormone-dependent cancers. For instance, compounds with 4-substituted pyrazoles have demonstrated significantly higher AR inhibitory activity compared to their 3-substituted counterparts .

Biological Activities

The biological activities of pyrazole derivatives, including 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide, extend beyond androgen receptor modulation:

- Anti-inflammatory Effects : Some pyrazole derivatives exhibit potent anti-inflammatory properties, with studies showing up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at micromolar concentrations .

- Antimicrobial Activity : Research has indicated that certain pyrazole compounds possess significant antimicrobial effects against various bacterial strains and fungi, showcasing their potential as therapeutic agents .

- Monoamine Oxidase Inhibition : Pyrazole derivatives have been identified as inhibitors of monoamine oxidase (MAO), which is crucial for neurochemical regulation and offers potential in treating mood disorders .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives:

- In Vitro Studies : A study reported that compounds similar to 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide showed promising results in inhibiting AR activity and promoting degradation in prostate cancer cell lines .

- Anti-inflammatory Activity : Research demonstrated that specific pyrazole derivatives could reduce inflammatory markers significantly, indicating their therapeutic potential in inflammatory diseases .

- Antimicrobial Testing : A set of pyrazole compounds was screened against multiple bacterial strains, demonstrating effective inhibition comparable to standard antibiotics .

Q & A

Q. What are the key considerations for synthesizing 3-(4-Bromo-1H-pyrazol-1-yl)-2-(methylamino)propanamide, and how can purity be ensured?

Synthesis typically involves coupling pyrazole derivatives with aminopropanamide precursors. For example, pyrazole bromination (as in and ) followed by nucleophilic substitution or condensation reactions. Purity is validated via HPLC (≥95% purity thresholds) and LC-MS (to confirm molecular weight) . For intermediates, column chromatography (silica gel, gradient elution) is recommended. Ensure inert conditions (argon/nitrogen) to prevent oxidation of the methylamino group .

Q. What analytical techniques are critical for structural confirmation of this compound?

- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., pyrazole ring orientation) .

- NMR : - and -NMR confirm proton environments (e.g., methylamino protons at ~2.8 ppm) and carbon backbone .

- FT-IR : Validates functional groups (e.g., amide C=O stretch ~1650 cm) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Substituent variation : Replace the 4-bromo group with other halogens (e.g., Cl, F) or electron-withdrawing groups to assess impact on bioactivity ().

- Pharmacophore modeling : Use software like Schrödinger’s Maestro to identify critical binding motifs (e.g., pyrazole’s role in target binding) .

- Biological testing : Pair synthesized analogs with in vitro assays (e.g., kinase inhibition, antimicrobial activity) using dose-response curves (IC) .

Q. How should researchers address contradictions in experimental data (e.g., inconsistent bioactivity results)?

- Statistical design of experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting reactivity or bioactivity .

- Computational validation : Compare experimental IC with docking scores (AutoDock Vina) to identify outliers caused by assay artifacts .

- Batch consistency checks : Analyze multiple synthetic batches via HPLC-MS to rule out impurities .

Q. What computational methods predict the compound’s reactivity in novel reactions?

Q. How can biological activity be assessed while minimizing false positives?

- Dose-response validation : Use at least three independent replicates with positive/negative controls (e.g., staurosporine for kinase assays) .

- Solubility optimization : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .

- Target selectivity panels : Screen against related enzymes (e.g., kinase families) to confirm specificity .

Q. What methodologies study the compound’s stability under physiological conditions?

Q. How can reaction yields be optimized for scaled-up synthesis?

Q. What strategies control regioselectivity in pyrazole derivatization?

Q. How can cross-disciplinary approaches enhance research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.